
DipotassiuM 2-Naphthol-6,8-disulfonate Hydrate
Overview
Description
Dipotassium 2-naphthol-6,8-disulfonate hydrate is a chemical compound with the molecular formula C10H6K2O7S2. It is a derivative of naphthol, where two sulfonic acid groups are attached to the naphthalene ring, and it is in the form of a hydrate. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-naphthol as the starting material.
Sulfonation Reaction: The 2-naphthol undergoes sulfonation, where it reacts with sulfuric acid to introduce sulfonic acid groups at the 6 and 8 positions of the naphthalene ring.
Neutralization: The resulting product is then neutralized with potassium hydroxide to form the dipotassium salt.
Hydration: Finally, the compound is crystallized from water to obtain the hydrate form.
Industrial Production Methods: In an industrial setting, the process is scaled up to produce larger quantities of the compound. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure high yield and purity. The use of continuous reactors and efficient separation techniques helps in the large-scale production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the sulfonic acid groups.
Substitution: The compound can participate in substitution reactions, where the sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the sulfonic acid groups.
Substitution Products: Compounds with different functional groups replacing the sulfonic acid groups.
Scientific Research Applications
Dipotassium 2-naphthol-6,8-disulfonate hydrate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis and as a pH indicator in analytical chemistry.
Biology: The compound is used in biological studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which dipotassium 2-naphthol-6,8-disulfonate hydrate exerts its effects depends on its specific application. For example, in enzyme studies, it may act as a substrate or inhibitor, interacting with specific enzyme active sites. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Potassium 2-naphthol-6,8-disulfonate: Similar to dipotassium 2-naphthol-6,8-disulfonate hydrate but without the hydrate.
Sodium 2-naphthol-6,8-disulfonate: Similar structure but with sodium instead of potassium.
Other naphthalene derivatives: Compounds with different substituents on the naphthalene ring.
Uniqueness: this compound is unique due to its specific combination of sulfonic acid groups and potassium ions, which influence its solubility, reactivity, and applications in various fields.
Biological Activity
Dipotassium 2-Naphthol-6,8-disulfonate hydrate (CAS No. 842-18-2) is a compound with significant biological activity, primarily due to its structural features that enable interactions with various biological systems. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound consists of a naphthalene core with sulfonate groups that enhance its solubility in aqueous environments. The presence of these functional groups allows the compound to interact effectively with proteins and enzymes, influencing their activity.
- Protein Binding : The sulfonate groups increase the compound's hydrophilicity, facilitating interactions with basic proteins. This binding can alter protein conformation and function, impacting various cellular processes .
- Inhibition of Meiosis : Research indicates that dipotassium 2-naphthol-6,8-disulfonate can inhibit spermatocyte meiosis by binding to essential proteins involved in this process. This suggests potential applications in reproductive biology and toxicology .
- Staining Agent : In biological assays, dipotassium 2-naphthol-6,8-disulfonate is utilized as a staining agent due to its ability to bind to cellular components, allowing for visualization under microscopy.
Case Study: Interaction with Insulin Fibrils
A significant study examined the interaction of naphthol-based photoacids, including dipotassium 2-naphthol-6,8-disulfonate, with insulin fibrils. Key findings included:
- Binding Affinity : The compound demonstrated a strong binding affinity to insulin fibrils, which was evidenced by a reduction in the proton transfer rate upon binding. This suggests that the compound may influence amyloid formation and stability .
- Diffusion Coefficient : The binding reduced the diffusion coefficient of protons within the fibril structure, indicating that the compound alters the microenvironment around amyloid structures .
Toxicological Assessment
Toxicological studies have assessed the acute toxicity of related naphthol compounds:
- LD50 Values : For 2-naphthol (a related compound), the oral LD50 in rats was found to be 1320 mg/kg, indicating moderate toxicity. Observed clinical signs included reduced activity and gastrointestinal disturbances .
- Dermal Exposure : Dermal LD50 values for naphthol compounds were reported as greater than 10,000 mg/kg, suggesting low toxicity via skin exposure .
Summary of Biological Activities
Activity Type | Description |
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Protein Interaction | Binds to basic proteins; alters activity and conformation. |
Meiosis Inhibition | Inhibits spermatocyte meiosis; potential applications in reproductive studies. |
Staining Applications | Used as a staining agent in biological assays for visualization purposes. |
Toxicological Profile | Moderate acute toxicity; low dermal toxicity; impacts on liver and kidney function observed in related studies. |
Properties
IUPAC Name |
dipotassium;7-hydroxynaphthalene-1,3-disulfonate;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2.2K.H2O/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;;1H2/q;2*+1;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGBPVYSHHVHNU-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[K+].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8K2O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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